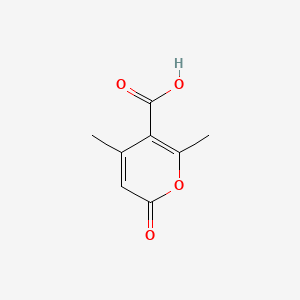

4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid

Description

Properties

IUPAC Name |

2,4-dimethyl-6-oxopyran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4-3-6(9)12-5(2)7(4)8(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOADIMYPCZMZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197386 | |

| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480-65-9 | |

| Record name | Isodehydroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 480-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 480-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dimethyl-5-formylpyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethyl-5-formylpyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodehydracetic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y755M7L6DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to Isodehydroacetic Acid (CAS 480-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodehydroacetic acid, also known as Dehydroacetic acid (DHA), with the CAS registry number 480-65-9, is a pyrone derivative with significant applications across various industries. It is recognized for its potent antimicrobial and antifungal properties, which has led to its use as a preservative in cosmetics, personal care products, and food. This technical guide provides a comprehensive overview of the physical and chemical properties of Isodehydroacetic acid, detailed experimental protocols for their determination, and an exploration of its biological activities and mechanisms of action.

Chemical and Physical Properties

The chemical and physical properties of Isodehydroacetic acid are crucial for its application and handling. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Odorless, colorless to white crystalline powder | [1] |

| Melting Point | 109 - 113 °C | [1] |

| Boiling Point | 270 °C | [1] |

| Tautomerism | Exists in enolic and diketo tautomeric forms, with the enol form being the most stable. | [2][3] |

Solubility Data

| Solvent | Solubility | Reference(s) |

| Water | Almost insoluble | [1] |

| Organic Solvents | Moderately soluble | [1] |

Spectral Data

Spectroscopic data is essential for the identification and characterization of Isodehydroacetic acid.

| Spectroscopy | Key Features |

| ¹H NMR | Provides information on the proton environment in the molecule. |

| ¹³C NMR | Characterizes the carbon skeleton of the compound. |

| Infrared (IR) | Shows characteristic peaks for functional groups such as carbonyls and hydroxyls. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. |

Experimental Protocols

The following sections detail the methodologies for determining key physical properties of Isodehydroacetic acid.

Determination of Melting Point

Objective: To determine the temperature range over which Isodehydroacetic acid transitions from a solid to a liquid.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Isodehydroacetic acid sample

-

Spatula

-

Thermometer

Procedure:

-

A small amount of finely powdered Isodehydroacetic acid is introduced into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For accuracy, the determination is repeated at least twice, and the average melting range is reported.

Determination of Solubility

Objective: To determine the solubility of Isodehydroacetic acid in various solvents.

Materials:

-

Test tubes

-

Vortex mixer

-

Isodehydroacetic acid sample

-

A range of solvents (e.g., water, ethanol, acetone)

-

Graduated pipettes

-

Analytical balance

Procedure:

-

A pre-weighed amount of Isodehydroacetic acid (e.g., 10 mg) is placed into a test tube.

-

A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand, and visual observation is made to determine if the solid has completely dissolved.

-

If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.

-

If the solid does not dissolve, the process can be repeated with gentle heating to assess temperature effects on solubility. The results are recorded qualitatively (e.g., soluble, sparingly soluble, insoluble).

Biological Activity and Mechanism of Action

Isodehydroacetic acid exhibits significant biological activity, primarily as an antimicrobial and antifungal agent.[4][5]

Antimicrobial and Antifungal Activity

Dehydroacetic acid is effective against a broad spectrum of bacteria and fungi.[4][5] Its utility as a preservative stems from its ability to inhibit the growth of these microorganisms in various formulations.[6][7]

Mechanism of Action: The primary mechanism of antimicrobial action involves the disruption of the microbial cell membrane.[8] Dehydroacetic acid is believed to interact with the phospholipid bilayer, leading to a loss of membrane integrity and subsequent cell death. Additionally, it has been suggested that Dehydroacetic acid can inhibit key cellular enzymes, including DNA and RNA polymerases, thereby interfering with microbial replication and proliferation.[8]

Mandatory Visualizations

Synthesis of Dehydroacetic Acid

The industrial synthesis of Dehydroacetic acid typically involves the base-catalyzed dimerization of diketene.[1][9][10]

Tautomerism of Dehydroacetic Acid

Dehydroacetic acid exists in equilibrium between its enolic and diketo tautomeric forms, with the enol form being predominant.[2][3][11][12]

Antimicrobial Mechanism of Action Workflow

The following diagram illustrates the proposed workflow for the antimicrobial action of Dehydroacetic acid.

References

- 1. Dehydroacetic acid - Wikipedia [en.wikipedia.org]

- 2. Photolysis, tautomerism and conformational analysis of dehydroacetic acid and a comparison with 2-hydroxyacetophenone and 2-acetyl-1,3-cyclohexanodione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dehydroacetic Acid: Properties and Biological Activity_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. uk.typology.com [uk.typology.com]

- 7. cosmeticsinfo.org [cosmeticsinfo.org]

- 8. atamankimya.com [atamankimya.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

Spectroscopic and Synthetic Overview of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a proposed synthetic route for 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS No. 480-65-9), a substituted α-pyrone derivative. Due to the limited availability of direct experimental data for this specific carboxylic acid in public literature, this document compiles spectroscopic information for its closely related ethyl and methyl esters as valuable reference points. Furthermore, a general, robust synthetic methodology is detailed, providing a practical pathway for its laboratory-scale preparation.

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectra of the ethyl and methyl esters show characteristic absorptions for the α,β-unsaturated lactone and the ester carbonyl groups. The data presented below is sourced from the NIST Chemistry WebBook.

Table 1: Infrared Spectroscopy Data of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate Esters

| Compound | Key Absorptions (cm⁻¹) | Functional Group Assignment |

| Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | ~1720 | C=O stretch (α,β-unsaturated ester) |

| ~1640 | C=C stretch (pyrone ring) | |

| ~1250 | C-O stretch (ester) | |

| Methyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | ~1725 | C=O stretch (α,β-unsaturated ester) |

| ~1645 | C=C stretch (pyrone ring) | |

| ~1245 | C-O stretch (ester) |

For the target carboxylic acid, one would anticipate the appearance of a broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a C=O stretching frequency for the carboxylic acid, likely overlapping with the pyrone carbonyl stretch.

Mass Spectrometry (MS)

Mass spectral data is available for the ethyl ester, providing insight into its fragmentation pattern.

Table 2: Mass Spectrometry Data for Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

| Ionization Mode | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| Electron Ionization (EI) | 196.07 | 168, 151, 123, 95 |

The mass spectrum of this compound (C₈H₈O₄) would be expected to show a molecular ion peak at m/z 168.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound is not available in the searched databases, data for related compounds can be used for estimation. For instance, the protons of the two methyl groups would be expected to appear as singlets in the ¹H NMR spectrum, and the vinylic proton as a singlet at a more downfield chemical shift.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step procedure involving the synthesis of its ethyl ester followed by hydrolysis.

Synthesis of Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

A plausible method for the synthesis of the ethyl ester is the Hantzsch pyridine synthesis, which can be adapted for the formation of dihydropyridines that can then be oxidized. A more direct approach involves the condensation of an acetoacetic ester with an α,β-unsaturated ketone. A general procedure is outlined below:

Materials:

-

Ethyl acetoacetate

-

Tiglaldehyde (2-methyl-2-butenal)

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (drying agent)

-

Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

-

To a solution of ethyl acetoacetate in ethanol, add a catalytic amount of piperidine.

-

Slowly add tiglaldehyde to the reaction mixture at room temperature.

-

The reaction mixture is then heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

After completion, the reaction is cooled, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent and washed with dilute hydrochloric acid and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate.

Hydrolysis to this compound

The synthesized ester can be hydrolyzed to the target carboxylic acid under basic conditions.

Materials:

-

Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate

-

Sodium hydroxide or potassium hydroxide

-

Ethanol/water mixture (solvent)

-

Hydrochloric acid (for acidification)

-

Organic solvents for extraction

Procedure:

-

Dissolve the ethyl ester in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous solution with cold, dilute hydrochloric acid until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Workflow and Logic Diagrams

The following diagrams illustrate the proposed synthetic pathway and the subsequent analytical workflow for the characterization of this compound.

Caption: Synthetic pathway and analytical workflow.

Caption: Experimental logical flow.

FTIR spectrum of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid and its esters

An In-depth Technical Guide on the FTIR Spectrum of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid and its Esters

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectra of this compound and its common ester derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It includes a comparative analysis of vibrational frequencies, detailed experimental protocols for synthesis and spectral analysis, and workflow visualizations.

FTIR Spectra: Data and Interpretation

The FTIR spectrum provides a molecular fingerprint, revealing the presence of specific functional groups and structural features. For this compound and its esters, the key vibrational modes are associated with the carbonyl groups of the pyrone ring, the carboxylic acid or ester moiety, C=C bonds within the ring, and C-O stretching vibrations.

The table below summarizes the characteristic infrared absorption bands for the parent acid and its ethyl ester. The assignments are based on published data for similar compounds and established vibrational frequency ranges.

Table 1: Summary of FTIR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | This compound (cm⁻¹) | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3300-2500 (broad) | - |

| C-H Stretch | Aromatic/Vinylic C-H & Aliphatic CH₃ | ~3100-2850 | ~3100-2850 |

| C=O Stretch | Pyrone Carbonyl | ~1749[1] | ~1720 (Estimated from spectrum[2]) |

| C=O Stretch | Carboxylic Acid Carbonyl | ~1677[1] | - |

| C=O Stretch | Ester Carbonyl | - | ~1680 (Estimated from spectrum[2]) |

| C=C Stretch | Pyrone Ring | ~1640, ~1560 | ~1640, ~1560 |

| C-O Stretch | Carboxylic Acid/Ester & Pyrone Ring | ~1300-1100 | ~1300-1100 |

| O-H Bend | Carboxylic Acid | ~1440-1395, ~920 | - |

Note: Values for the ethyl ester are estimated from the digitized spectrum available in the NIST WebBook, which was measured on a dispersive instrument and may differ slightly from modern FTIR spectra.[2]

Experimental Protocols

Detailed methodologies for the synthesis of the target compounds and their subsequent FTIR analysis are provided below.

Synthesis Protocols

1. Synthesis of this compound (Parent Acid)

The synthesis of the parent acid, also known as isodehydroacetic acid, typically involves the self-condensation of ethyl acetoacetate in the presence of a base, followed by hydrolysis.

-

Materials: Ethyl acetoacetate, sodium metal, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

Carefully add small pieces of sodium metal to an excess of dry ethyl acetoacetate with cooling.

-

Once the reaction subsides, heat the mixture under reflux for several hours.

-

After cooling, the solidified product is separated.

-

The intermediate product is then subjected to acidic hydrolysis by refluxing with concentrated hydrochloric acid.

-

Upon cooling, this compound crystallizes out and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.

-

2. Synthesis of Methyl/Ethyl Esters via Fischer Esterification

The esters can be readily prepared from the parent carboxylic acid using the Fischer esterification method.[3]

-

Materials: this compound, absolute methanol or ethanol, concentrated sulfuric acid (catalyst).

-

Procedure:

-

Dissolve the carboxylic acid in an excess of the desired alcohol (methanol for the methyl ester, ethanol for the ethyl ester).

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture under reflux for several hours to allow the reaction to reach equilibrium.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.[5]

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude ester.

-

Further purification can be achieved by column chromatography or distillation.

-

FTIR Analysis Protocol

The following protocol outlines the procedure for obtaining FTIR spectra for the synthesized solid acid and liquid/solid esters.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) Spectrometer.

-

Sample Preparation:

-

For Solid Samples (Parent Acid): The KBr pellet technique is commonly used for powdered solids.[6]

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7]

-

Transfer the fine powder to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[7]

-

Alternatively, the thin solid film method can be used by dissolving the sample in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8]

-

-

For Liquid or Low-Melting Solid Samples (Esters):

-

Liquid Cell Method: Place a few drops of the liquid ester into a demountable liquid cell with IR-transparent windows (e.g., NaCl plates).[7]

-

Attenuated Total Reflectance (ATR): Place a drop of the liquid or a small amount of the solid directly onto the ATR crystal. Apply pressure to ensure good contact.[6][7] This method requires minimal sample preparation.

-

-

-

Data Acquisition:

-

Place the prepared sample (KBr pellet, salt plate, or liquid cell) into the sample holder of the FTIR spectrometer.

-

First, collect a background spectrum of the empty instrument or the pure KBr pellet to correct for atmospheric CO₂ and H₂O, as well as any scattering losses.[6]

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Process the resulting spectrum by performing a background subtraction, baseline correction, and normalization as needed.

-

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of the target compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. 2H-Pyran-5-carboxylic acid, 4,6-dimethyl-2-oxo-, ethyl ester [webbook.nist.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. jascoinc.com [jascoinc.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. orgchemboulder.com [orgchemboulder.com]

Mass Spectrometry of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the predicted fragmentation patterns, experimental protocols for analysis, and the role of mass spectrometry in the broader context of drug development.

Molecular Structure and Properties

This compound belongs to the 2-pyrone class of compounds, characterized by a six-membered unsaturated lactone ring. The presence of two methyl groups and a carboxylic acid moiety influences its chemical properties and behavior in mass spectrometric analysis.

| Property | Value |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

| Monoisotopic Mass | 168.0423 Da |

| SMILES | CC1=CC(=C(C(=O)O)C(=O)O1)C |

| InChI Key | VLYBFLKIZIACQH-UHFFFAOYSA-N |

Predicted Mass Spectrometry Fragmentation

While specific experimental mass spectral data for this compound is not widely published, a fragmentation pattern can be predicted based on the principles of mass spectrometry and analysis of its ethyl and methyl esters. The fragmentation of carboxylic acids is well-documented and typically involves losses of neutral molecules such as water (H₂O) and carbon dioxide (CO₂).

Upon ionization, typically via electrospray ionization (ESI) in negative ion mode to deprotonate the carboxylic acid, the molecular ion [M-H]⁻ at m/z 167.0349 would be observed. Subsequent fragmentation in a tandem mass spectrometer (MS/MS) is expected to proceed through the following pathways:

-

Loss of CO₂: A characteristic fragmentation of carboxylic acids is the neutral loss of 44 Da, corresponding to carbon dioxide. This would result in a fragment ion at m/z 123.04.

-

Loss of H₂O: The loss of a water molecule (18 Da) from the molecular ion can also occur, leading to a fragment at m/z 149.02.

-

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) from the pyrone ring is another plausible fragmentation pathway.

The predicted major fragment ions for this compound in negative ion mode ESI-MS/MS are summarized below.

| Predicted Ion m/z (Nominal) | Proposed Fragmentation | Notes |

| 167 | [M-H]⁻ | Deprotonated molecular ion. |

| 123 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxylic acid group. |

| 149 | [M-H-H₂O]⁻ | Loss of a water molecule. |

| 139 | [M-H-CO]⁻ | Decarbonylation of the pyrone ring. |

It is important to note that the relative abundances of these fragment ions will depend on the specific instrumental conditions, such as the collision energy used.

Experimental Protocols

The analysis of this compound can be effectively carried out using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach allows for the separation of the analyte from complex matrices and its subsequent detection and quantification with high sensitivity and selectivity.

Sample Preparation

For the analysis of small organic acids from biological matrices, a protein precipitation or liquid-liquid extraction step is often necessary.

Protocol for Protein Precipitation:

-

To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS analysis.

Liquid Chromatography

A reverse-phase chromatographic method is suitable for the separation of this moderately polar compound.

| Parameter | Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

Electrospray ionization in negative ion mode is recommended for the sensitive detection of the carboxylic acid.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350°C |

| Scan Mode | Full Scan (m/z 50-250) and Product Ion Scan of m/z 167 |

| Collision Gas | Argon |

Visualization of Workflows

The following diagrams illustrate key workflows relevant to the analysis and application of small molecules like this compound in a drug discovery and development context.

The Diverse Biological Landscape of Pyran-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyran-2-one scaffold, a six-membered oxygen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds.[1][2] Derivatives of this core exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.[3][4] This versatility makes them a focal point for researchers in drug discovery and development. This technical guide provides an in-depth overview of the key biological activities of pyran-2-one derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Pyran-2-one derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis and disruption of the cell cycle.[7]

Fused pyran derivatives, in particular, have emerged as promising anticancer candidates.[7] For instance, certain nitrogen-based heterocycle-substituted fused pyrans have shown high potency against breast (MCF7), lung (A549), and colon (HCT116) cancer cell lines.[7] The anticancer potential of pyran-based structures is also evident in naturally occurring compounds like β-lapachone, which exhibits diverse biological effects.[1]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of pyran-2-one derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Pyran-Benzotriazole (6e) | MCF7 (Breast) | 12.46 ± 2.72 | [7] |

| Fused Pyran-Benzimidazole (14b) | A549 (Lung) | 0.23 ± 0.12 | [7] |

| Fused Pyran-Pyrazole (8c) | HCT116 (Colon) | 7.58 ± 1.01 | [7] |

| 4-Amino-2H-pyran-2-one analog | Various | 0.059 - 0.163 | [4] |

| Cryptobrachytone D | MDA-MB-231 (Breast) | (antiproliferative) | [3] |

Mechanism of Action: Cell Cycle Arrest

Some fused pyran derivatives exert their anticancer effects by interfering with cell cycle progression. Compound 8c was found to cause a notable cell cycle block in the G2/M phase in HCT116 cells, while compound 8e led to significant inhibition in the G0/G1 phase, disrupting essential processes for cancer cell growth and division.[7]

Antimicrobial Activity

Derivatives of pyran-2-one have been evaluated for their activity against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[3][8]

Novel coumarin derivatives, such as 3-cyanonaphtho[1,2-(e)]pyran-2-one, have demonstrated specific activity against most Gram-positive organisms and yeasts.[9] Similarly, prenylated 2-pyrone derivatives have shown significant in vitro antibacterial activity, with Escherichia coli being particularly susceptible.[10] Some of these compounds also exhibit synergistic effects when combined with conventional antibiotics like ampicillin against drug-resistant bacteria.[10]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one (8a) | Staphylococcus aureus ATCC 2593 | 1.56 | [11] |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one (9) | Streptococcus sp. C203M | 0.75 | [11] |

| Pyrano[2,3-c] pyrazole derivative (5c) | Klebsiella pneumoniae | 6.25 | [12] |

| Pyrano[2,3-c] pyrazole derivative (5c) | L. monocytogenes | 50 | [12] |

Structure-Activity Relationship (SAR) Insights

For 6-hydroxy-2H-pyran-3(6H)-ones, the α,β-unsaturated ketone system is essential for antimicrobial activity. The nature and size of substituents at the C-2 and C-6 positions are directly associated with the potency, with bulkier C-2 substituents generally leading to greater antibacterial activity against Gram-positive bacteria.[11]

Anti-inflammatory Activity

Several pyran-2-one derivatives have been investigated for their ability to modulate inflammatory pathways.[4] A key target in this area is the cyclooxygenase (COX) enzyme, particularly the inducible COX-2 isoform, which plays a central role in inflammation.[13][14]

Pyranocoumarin derivatives have shown potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages.[15] One such derivative significantly reduced nitric oxide (NO) production and inhibited the expression of proinflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]

Mechanism of Action: Inhibition of Inflammatory Signaling

The anti-inflammatory action of these compounds is attributed to the inhibition of key signaling pathways. Studies show that active pyranocoumarins can inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-B (NF-κB) p65 subunit, which are crucial for the transcription of inflammatory mediators.[15]

Enzyme Inhibitory Activity

Beyond COX-2, pyran-2-one derivatives have been shown to inhibit a variety of other enzymes, highlighting their potential in treating a wider range of diseases.

| Compound Class/Derivative | Target Enzyme | IC50 | Disease Relevance | Reference |

| Chromeno[3,4-b]xanthone (27) | Acetylcholinesterase (AChE) | 3.9 µM | Alzheimer's Disease | [16] |

| Hydroxyxanthone derivative | Acetylcholinesterase (AChE) | 0.88 µM | Alzheimer's Disease | [16] |

| Pyran derivative (1b) | Succinate Dehydrogenase (SDH) | < Fluopyram | Fungal Infections | [17] |

| 4-(alkyloxy)-6-methyl-2H-pyran-2-one | LasR (Quorum Sensing) | (down-regulates genes) | Bacterial Infections | [18] |

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation. It is widely used to determine the IC50 values of anticancer compounds.[4]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the pyran-2-one derivative and incubated for a standard period (e.g., 48 or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.[4]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria or fungi.[4][12]

References

- 1. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00824C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial activity of two novel coumarin derivatives: 3-cyanonaphtho[1,2-(e)] pyran-2-one and 3-cyanocoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel pyran derivatives as potential succinate dehydrogenase inhibitors: design, synthesis, crystal structure, biological activity, and molecular modeling | Semantic Scholar [semanticscholar.org]

- 18. Design, synthesis and biological evaluation of 4-(alkyloxy)-6-methyl-2H-pyran-2-one derivatives as quorum sensing inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of substituted 2-oxo-2H-pyran synthesis

An In-depth Technical Guide to the Synthesis of Substituted 2-oxo-2H-pyrans

Introduction

Substituted 2-oxo-2H-pyrans, commonly known as 2-pyrones or α-pyrones, are a significant class of six-membered heterocyclic compounds.[1] Their scaffold is a core structural motif in a vast array of natural products and pharmacologically active molecules that exhibit diverse biological activities, including antibiotic, antifungal, cytotoxic, and anti-inflammatory effects.[1][2] The unique conjugated diene system within the lactone ring not only imparts distinct photophysical properties but also makes 2-pyrones highly versatile building blocks in synthetic organic chemistry.[1][3] This versatility has driven the development of numerous synthetic strategies to construct these valuable heterocyclic frameworks.

This technical guide provides a comprehensive literature review of modern synthetic methodologies for substituted 2-oxo-2H-pyrans. It covers key transition metal-catalyzed reactions, organocatalyzed annulations, and domino processes, presenting quantitative data in structured tables and detailing experimental protocols for seminal reactions.

Logical Overview of Synthetic Strategies

The synthesis of 2-oxo-2H-pyrans can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, efficiency, and regioselectivity. The following diagram illustrates the logical relationships between the major synthetic approaches.

Caption: Classification of major synthetic routes to 2-oxo-2H-pyrans.

Transition Metal-Catalyzed Syntheses

The application of transition metal catalysis has revolutionized the synthesis of 2-pyrones, enabling efficient and selective bond formations under mild conditions.[4][5] Palladium, rhodium, ruthenium, and gold catalysts are particularly prominent in these methodologies.

Palladium-Catalyzed Synthesis

Palladium catalysts are widely used for constructing 2-pyrones, often via cross-coupling followed by cyclization. A seminal two-step approach involves a Sonogashira coupling to form (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization.[4][6] This method is compatible with a variety of functional groups.[4] Another powerful strategy is the palladium-catalyzed annulation of internal alkynes with α,β-unsaturated esters, which can produce polysubstituted 2-pyrones in good yields.[4]

| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Ref. |

| (E)-3-Iodoacrylic acid | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Substituted-2-pyrone | 60-95 | [6] |

| 2-Cyclobutenone | Organostannane (R³-SnBu₃) | Pd(dba)₂, P(2-furyl)₃, CO | 2,3,6-Trisubstituted-2-pyrone | 55-90 | [4][6] |

| α,β-Unsaturated Ester | Internal Alkyne | Pd(OAc)₂, PPh₃, Na₂CO₃ | Polysubstituted 2-pyrone | 50-85 | [4] |

| Cyclic Vinyldiazo Ester | Aryl Iodide | Pd₂(dba)₃, P(OPh)₃, DBU | 3-Aryl-2-pyrone | Good |

Representative Experimental Protocol: Sonogashira Coupling and Cyclization This protocol is based on the method developed by Larock and co-workers for a consecutive two-step synthesis.[4][6]

-

Sonogashira Coupling: To a solution of (E)-3-iodoacrylic acid (1.0 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) under an inert atmosphere (N₂ or Ar). The terminal alkyne (1.1 mmol) is then added dropwise, and the mixture is stirred at room temperature for 4-6 hours until TLC indicates the consumption of the starting material.

-

Workup and Isolation of Enyoic Acid: The reaction mixture is quenched with 1N HCl and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude (Z)-2-en-4-ynoic acid is purified by column chromatography.

-

Electrophilic Cyclization: The purified enynoic acid (1.0 mmol) is dissolved in CH₂Cl₂ (10 mL). An electrophile such as I₂ (1.2 mmol) or ICl (1.2 mmol) is added, and the solution is stirred at room temperature for 2-4 hours.

-

Final Workup: The reaction is quenched with aqueous Na₂S₂O₃ solution. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The resulting crude product is purified by flash chromatography to yield the substituted 5-iodo-2-pyrone.

Rhodium-Catalyzed Synthesis

Rhodium catalysts enable the oxidative coupling of acrylic acids with alkynes and alkenes through vinylic C-H bond cleavage.[4] This approach provides a straightforward and efficient route to various 2-pyrone derivatives.

| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Ref. |

| Substituted Acrylic Acid | Internal Alkyne | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂ | Polysubstituted 2-pyrone | 50-98 | [4] |

Ruthenium-Catalyzed Synthesis

Ruthenium-catalyzed reactions, such as carbonylative [3+2+1] cycloadditions and regioselective cyclizations of propiolates, offer novel pathways to tetrasubstituted 2-pyrones.[4] In one method, silylacetylenes, α,β-unsaturated ketones, and carbon monoxide are combined to assemble the pyrone ring.[4]

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Catalyst / Conditions | Product | Yield (%) | Ref. |

| Silylacetylene | α,β-Unsaturated Ketone | CO | Ru₃(CO)₁₂, DBU | Tetrasubstituted 2-pyrone | 61-91 | |

| Substituted Propiolate | Substituted Propiolate | - | [RuCl₂(p-cymene)]₂, AgSbF₆ | α-pyrone-5/6-carboxylate | 52-95 |

Gold-Catalyzed Synthesis

Gold(I) catalysts are effective in activating alkynes, enabling cascade reactions that furnish 2-pyrones with diverse substitution patterns. One notable method involves the sequential activation of terminal alkynes and propiolic acids. Another approach utilizes a gold(I)-catalyzed rearrangement of β-alkynylpropiolactones.[5]

| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Product | Yield (%) | Ref. |

| Terminal Alkyne | Propiolic Acid | [Au(IPr)NTf₂] | Substituted 2-pyrone | Good | |

| β-Alkynylpropiolactone | - | AuCl(PPh₃)/AgSbF₆ | Substituted 2-pyrone | Good | [5][7] |

Organocatalyzed Syntheses

The use of small organic molecules as catalysts, particularly N-Heterocyclic Carbenes (NHCs), has emerged as a powerful, metal-free strategy for synthesizing 2-pyrones.[1][2]

N-Heterocyclic Carbene (NHC) Catalysis

NHCs have revolutionized 2-pyrone synthesis by providing efficient and selective methods for constructing the heterocyclic ring.[2] These reactions often proceed via [3+3] or [4+2] annulation pathways. For example, NHCs can catalyze the cyclization of β-bromo unsaturated aldehydes with 1,3-dicarbonyl compounds.[2] Another strategy involves the annulation of alkynyl esters with enolizable ketones.[7]

| Starting Material 1 | Starting Material 2 | Catalyst / Conditions | Annulation Type | Yield (%) | Ref. |

| β-Bromo Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | NHC, NaH, THF, 50 °C | [3+3] | Good | [2] |

| α-Chloro Aldehyde | β-Tosyl Enone | NHC, DBU | - | Good | [2] |

| Alkynyl Ester | Enolizable Ketone | NHC | [3+3] | Good | [7] |

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of substituted 2-pyrones, applicable to many of the described catalytic methods.

Caption: A generalized workflow for the synthesis of 2-oxo-2H-pyrans.

Domino and Cascade Reactions

Domino reactions provide an efficient means of synthesizing complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. An elegant domino process for synthesizing 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles involves the reaction of α-aroylketene dithioacetals with malononitrile.[8] This process proceeds through consecutive addition-elimination and intramolecular O-cyclization sequences.[8]

Representative Experimental Protocol: Domino Synthesis of 2-Pyrones This protocol is adapted from the base-promoted synthesis reported by Reddy et al.[8]

-

Reaction Setup: A mixture of malononitrile (1 mmol), 3,3-bis(methylthio)-1-arylprop-2-en-1-one (1 mmol), and powdered KOH (1.2 mmol) in dry DMF (5 mL) is placed in a round-bottom flask.

-

Reaction Execution: The mixture is heated to reflux at 100 °C for 1.5 hours. The completion of the reaction is monitored by TLC.

-

Hydrolysis and Workup: After the initial reaction is complete, 1N HCl solution (1 mL) is added, and the mixture is stirred for an additional 30 minutes at the same temperature.

-

Isolation: The reaction mixture is cooled and poured onto ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product. Further purification can be achieved by recrystallization from ethanol.

Conclusion

The synthesis of substituted 2-oxo-2H-pyrans is a dynamic and evolving field in organic chemistry. Modern methodologies, particularly those employing transition metal and organocatalysis, have provided researchers with powerful tools to access a wide diversity of these important heterocyclic structures. The development of domino and cascade reactions further enhances synthetic efficiency, aligning with the principles of green chemistry. The continued innovation in this area promises to facilitate the discovery of new therapeutic agents and functional materials based on the versatile 2-pyrone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile construction of 2-pyrones under carbene catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05596A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Synthesis of 2-Pyrones [mdpi.com]

- 5. [PDF] Recent Advances in the Synthesis of 2-Pyrones | Semantic Scholar [semanticscholar.org]

- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Pyrone synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Isodehydroacetic Acid and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodehydroacetic acid (IDHA), a pyranone derivative, and its precursor, dehydroacetic acid (DHA), have emerged as privileged scaffolds in medicinal chemistry. Their unique structural features and reactivity have paved the way for the synthesis of a diverse array of analogues with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the discovery, historical synthesis, physicochemical properties, and biological applications of isodehydroacetic acid and its derivatives, with a focus on their potential in drug development.

Discovery and Historical Perspective

The journey into the world of isodehydroacetic acid begins with its structural isomer, dehydroacetic acid (DHA). First synthesized in the late 19th century, DHA was initially investigated for its preservative and antimicrobial properties.[1] A pivotal moment in the history of this compound class came in 1893 when Collie and Myers reported that the treatment of dehydroacetic acid with sulfuric acid led to a molecular rearrangement, yielding a new isomeric compound: isodehydroacetic acid.[1] This discovery opened a new chapter, unveiling a distinct scaffold with its own unique chemical and biological characteristics.

Early structural elucidation of these compounds was a subject of considerable scientific debate. Initially, various structures were proposed for dehydroacetic acid.[1] However, through extensive chemical and later spectroscopic studies, the now-accepted pyranone structure was confirmed.[1] The facile conversion of DHA to the thermodynamically more stable IDHA under acidic conditions highlighted the interesting reactivity of this class of molecules and spurred further investigation into their chemical transformations.

Physicochemical Properties

Isodehydroacetic acid and its precursor, dehydroacetic acid, are crystalline solids with distinct physical and chemical properties. A summary of their key physicochemical data is presented below.

| Property | Dehydroacetic Acid (DHA) | Isodehydroacetic Acid (IDHA) |

| CAS Number | 520-45-6 | 480-65-9 |

| Molecular Formula | C₈H₈O₄ | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol | 168.15 g/mol |

| Appearance | Odorless, colorless to white crystalline powder | Crystalline solid |

| Melting Point | 109-111 °C | 154-155 °C |

| Boiling Point | 270 °C | Not available |

| Solubility | Almost insoluble in water, moderately soluble in most organic solvents | Soluble in hot water |

| pKa | ~5.3 | Not available |

Synthesis of Isodehydroacetic Acid and Its Analogues

The synthesis of isodehydroacetic acid and its derivatives has evolved over the years, with various methods being developed to access these valuable compounds.

Synthesis of Isodehydroacetic Acid

A classic and reliable method for the synthesis of isodehydroacetic acid involves the acid-catalyzed self-condensation of ethyl acetoacetate. This procedure, detailed in Organic Syntheses, provides a practical route to this important building block.

Materials:

-

Ethyl acetoacetate (5 moles, 650 g)

-

Concentrated sulfuric acid (900 mL)

-

Ice

-

Ether

-

Saturated sodium carbonate solution

-

Concentrated hydrochloric acid

-

Decolorizing carbon

Procedure:

-

In a 2-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, 900 mL of concentrated sulfuric acid is placed and cooled in an ice bath.

-

With continuous stirring, 5 moles (650 g) of ethyl acetoacetate is added dropwise at a rate that maintains the temperature of the reaction mixture between 10 and 15 °C.

-

After the addition is complete, the flask is stoppered with a calcium chloride drying tube and allowed to stand at room temperature.

-

The reaction mixture is then poured into a large beaker containing crushed ice. The resulting solid, a mixture of isodehydroacetic acid and its ethyl ester, is collected by filtration and washed with cold water.

-

The filtrate is extracted with three portions of ether. The ether extracts are combined and used to dissolve the solid product.

-

The ether solution is then extracted with multiple portions of a saturated sodium carbonate solution to separate the acidic isodehydroacetic acid from the neutral ethyl ester.

-

The combined sodium carbonate extracts are acidified with an excess of concentrated hydrochloric acid to precipitate the crude isodehydroacetic acid.

-

The crude product is purified by recrystallization from hot water with the aid of decolorizing carbon to yield pure isodehydroacetic acid (Yield: 22-27%; m.p. 154–155 °C).[2]

Synthesis of Isodehydroacetic Acid Analogues

The isodehydroacetic acid scaffold provides multiple reactive sites for chemical modification, allowing for the synthesis of a wide range of analogues. A common strategy involves the modification of the acetyl group of the precursor, dehydroacetic acid, followed by rearrangement or direct derivatization of the IDHA core. An example is the synthesis of enamine derivatives of dehydroacetic acid, which have shown enhanced biological activity.

General Procedure:

-

Dehydroacetic acid (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, toluene).

-

The appropriate primary or secondary amine (1.1 equivalents) is added to the solution.

-

The reaction mixture is refluxed for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization or column chromatography to afford the desired enamine derivative.

This general procedure can be adapted to synthesize a variety of enamine analogues with different substituents on the nitrogen atom, leading to a library of compounds for biological screening.[1]

Biological Activities and Analogues

Derivatives of isodehydroacetic acid and its precursor have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial Activity

Dehydroacetic acid and its analogues are known for their potent antibacterial and antifungal properties. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes and the inhibition of key enzymes such as DNA and RNA polymerases.[1] Enamine derivatives of dehydroacetic acid have shown improved broad-spectrum antibacterial activity compared to the parent compound.

| Compound | Organism | MIC (µg/mL) |

| Dehydroacetic Acid | E. coli | >400 |

| S. aureus | >400 | |

| Enamine Derivative 4b (N-Me) | E. coli | 80 |

| S. aureus | 300 | |

| Enamine Derivative 4d (N-Ph) | E. coli | >400 |

| S. aureus | 100 |

MIC: Minimum Inhibitory Concentration[1]

Anticancer Activity

Numerous studies have highlighted the anticancer potential of dehydroacetic acid and isodehydroacetic acid derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines. The proposed mechanism of action involves the activation of intrinsic apoptotic pathways.

| Compound | Cell Line | IC₅₀ (µM) |

| Thiadiazine derivative of DHA (75) | GL261 (Glioma) | 7.1 ± 1.3 |

| WP1066 (Control) | GL261 (Glioma) | 4.91 |

| Organotin(IV) complex of DHA-thiosemicarbazone (1c) | MDA-MB-231 (Breast) | 0.04 ± 0.00 |

| Cisplatin (Control) | MDA-MB-231 (Breast) | 1.80 ± 0.10 |

| Organotin(IV) complex of DHA-thiosemicarbazone (1c) | MCF-7 (Breast) | 0.09 ± 0.01 |

| Cisplatin (Control) | MCF-7 (Breast) | 8.20 ± 0.20 |

IC₅₀: Half-maximal inhibitory concentration

Mechanism of Action: Induction of Apoptosis

The anticancer activity of many isodehydroacetic acid analogues is attributed to their ability to induce programmed cell death, or apoptosis. The intrinsic apoptosis pathway is a key mechanism through which these compounds exert their cytotoxic effects.

This signaling cascade is initiated by cellular stress induced by the isodehydroacetic acid analogue, leading to the activation of the tumor suppressor protein p53. Activated p53 plays a dual role: it upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 initiates a caspase cascade by activating executioner caspases, such as caspase-3. Finally, activated caspase-3 orchestrates the dismantling of the cell by cleaving various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Conclusion

The discovery of isodehydroacetic acid from its precursor, dehydroacetic acid, has provided chemists and pharmacologists with a versatile and valuable scaffold. The journey from its initial synthesis in the late 19th century to its current status as a promising platform for drug discovery highlights the enduring importance of fundamental organic chemistry research. The diverse biological activities exhibited by isodehydroacetic acid analogues, particularly their antimicrobial and anticancer properties, underscore their potential for the development of novel therapeutic agents. The elucidation of their mechanisms of action, such as the induction of apoptosis in cancer cells, provides a rational basis for the design of more potent and selective drug candidates. As research in this area continues, isodehydroacetic acid and its derivatives are poised to make significant contributions to the fields of medicinal chemistry and drug development.

References

The Thermodynamic Landscape of the 2H-Pyran Ring System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of 2H-Pyran Stability

The 2H-pyran is a six-membered, non-aromatic heterocyclic compound containing one oxygen atom and two double bonds, with a saturated carbon at the 2-position.[1][2] Its thermodynamic stability is not primarily dictated by factors like ring strain, which is minimal in a six-membered ring, but rather by its dynamic equilibrium with an acyclic isomer.

Valence Isomerization: The Dominant Stability Factor

The defining characteristic of the 2H-pyran system is its propensity to undergo a reversible oxa-6π electrocyclization to form the corresponding cis-dienone.[3] This valence tautomerism is the primary determinant of the thermodynamic stability of any given 2H-pyran derivative.

The position of this equilibrium is highly sensitive to several factors:

-

Steric Effects: Bulky substituents on the dienone structure can cause steric strain, which destabilizes the planar dienone conformation and shifts the equilibrium towards the cyclic 2H-pyran form. For instance, tetrasubstituted dienones often fully isomerize to the corresponding 2H-pyrans.

-

Electronic Effects: The presence of electron-withdrawing groups, particularly at the C5 position of the 2H-pyran ring, tends to favor the cyclic form.

-

Conjugation: Extension of the π-conjugated system in the dienone form stabilizes it, thus shifting the equilibrium away from the 2H-pyran.

-

Annulation (Ring Fusion): Fusing the 2H-pyran to another ring system generally favors the cyclic 2H-pyran structure.

The interplay of these factors determines whether the 2H-pyran or the open-chain dienone is the thermodynamically preferred isomer.

Caption: Valence isomerization of 2H-pyran to its cis-dienone form.

Quantitative Thermodynamic Data

While thermodynamic data for the parent 2H-pyran is elusive, experimental and computational studies on its more stable di- and tetrahydro- derivatives provide valuable insights into the energetics of the pyran ring system.

Enthalpy of Formation of Dihydropyran

The standard enthalpy of formation for the liquid state of a dihydropyran derivative has been determined experimentally. This value serves as a benchmark for the stability of a partially saturated pyran ring.

| Compound | Formula | State | ΔfH° (kJ/mol) | Method |

| 3,4-dihydro-2H-pyran | C₅H₈O | Liquid | -147.73 ± 0.86 | Ccr |

Ccr: Combustion Calorimetry

Thermodynamics of Thermal Decomposition of Dihydropyrans

Computational studies on the thermal decomposition of various dihydropyrans reveal the energy barriers to ring opening. These reactions typically proceed through a concerted retro-Diels-Alder mechanism. The activation parameters provide a measure of the kinetic stability of these rings.

| Compound | ΔG≠ (kJ/mol) | ΔH≠ (kJ/mol) | ΔS≠ (J/mol·K) | Ea (kJ/mol) |

| 3,6-dihydro-2H-pyran (DHP) | 196 | - | - | - |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | - | - | - |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | - | - | 202 |

Data calculated at the PBE0/6-311+G(d,p) level at 600 K.[4]

These data indicate that methyl substituents on the dihydropyran ring lower the activation free energy for thermal decomposition.[4]

Caption: Thermal decomposition pathway of 3,6-dihydro-2H-pyran.

Experimental Protocols

The determination of thermodynamic properties of pyran derivatives relies on a combination of calorimetric and spectroscopic techniques.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a combustible, volatile liquid organic compound like a pyran derivative is typically determined indirectly from its enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (typically 0.5-1.0 g) is encapsulated in a gelatin capsule or a thin polyester bag of known mass and heat of combustion.

-

Bomb Assembly: The encapsulated sample is placed in a crucible within the bomb. A fuse wire of known length and mass is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the fuse wire and the sample container.

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Spectroscopic Analysis for Structural Characterization

Spectroscopic methods are essential for confirming the structure and purity of the pyran derivatives being studied.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provides detailed information about the molecular structure, including the position and stereochemistry of substituents.

-

Instrumentation: Spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Purpose: Identifies functional groups present in the molecule. For 2H-pyran systems, key absorptions include C=C stretching and C-O-C ether stretching vibrations.

-

Method for Liquids: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film for analysis.

-

-

Mass Spectrometry (MS):

-

Purpose: Determines the molecular weight and fragmentation pattern of the compound.

-

Ionization Method: Electron Ionization (EI) is commonly used for volatile compounds like pyran derivatives. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Conclusion

The thermodynamic stability of the 2H-pyran ring system is a complex interplay of steric and electronic factors that govern its equilibrium with the acyclic cis-dienone isomer. While direct thermodynamic data for the parent 2H-pyran are scarce due to its instability, analysis of its more stable derivatives provides crucial insights. The combination of calorimetric measurements to determine enthalpies of formation and computational studies to probe reaction pathways and activation energies offers a robust framework for understanding and predicting the behavior of this important class of heterocyclic compounds in chemical and biological systems. Future research focusing on advanced computational methods may provide reliable estimates for the thermodynamic properties of the parent 2H-pyran and its unstable derivatives.

References

Technical Guide: Determining the Solubility of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic Acid in Common Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation, and process development. This technical guide addresses the solubility of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid (CAS 480-65-9), a compound of interest in medicinal chemistry. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines a detailed experimental protocol for the universally recognized shake-flask method, discusses key theoretical factors influencing solubility, and presents a logical workflow for analysis.

Introduction to this compound

This compound, also known as isodehydroacetic acid, is a pyrone derivative with a molecular formula of C₈H₈O₄ and a molecular weight of approximately 168.15 g/mol . Its structure, featuring both a carboxylic acid group and a lactone ring, suggests a moderate polarity. Understanding its solubility in various common organic solvents is essential for applications ranging from reaction chemistry and purification to formulation and drug delivery. Low solubility can present significant challenges during drug development, potentially leading to poor bioavailability and complicating in vitro testing.[1]

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Therefore, experimental determination is necessary. When data is obtained, it should be presented in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound (Example Table)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Shake-Flask |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The interplay between the solute's functional groups and the solvent's properties will determine the extent of dissolution.

-

Polarity: The molecule contains a polar carboxylic acid group (-COOH) capable of hydrogen bonding, and a moderately polar pyrone ring. Therefore, it is expected to have higher solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, DMSO) compared to nonpolar solvents (e.g., hexane).

-

Acid-Base Properties: As a carboxylic acid, its solubility can be dramatically increased in basic solutions through deprotonation to form a more soluble salt. Conversely, in acidic solutions, its solubility is likely to be suppressed.

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally as it is crucial for processes like crystallization.

-

Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the carboxylic acid and carbonyl groups of the solute will significantly enhance solubility.

Experimental Protocol: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[2][3] It involves equilibrating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach saturation.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps (e.g., 2-20 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.[3]

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4] The time required may vary depending on the compound and solvent, and preliminary tests can establish the necessary duration.[2]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at the test temperature.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[4]

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Conclusion

While published quantitative solubility data for this compound is not currently available, this guide provides the necessary framework for its empirical determination. By employing the robust shake-flask method and considering the key chemical principles that govern solubility, researchers can generate reliable and reproducible data. This information is invaluable for guiding further research, optimizing experimental conditions, and advancing the development of formulations involving this compound.

References

Quantum Mechanical Calculations for 2H-Pyran-2-One Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum mechanical calculations in the study of 2H-pyran-2-one derivatives, a class of compounds with significant therapeutic potential. By integrating computational and experimental methodologies, researchers can accelerate the discovery and development of novel drug candidates. This document outlines the theoretical background, experimental protocols, and data interpretation necessary for a comprehensive understanding of these molecules.

Introduction to 2H-Pyran-2-One Derivatives and Computational Chemistry

2H-pyran-2-ones, and their benzofused analogues coumarins, are a prominent class of heterocyclic compounds.[1] They are widely distributed in nature and are synthetically accessible, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[1][2] The biological and photophysical characteristics of these derivatives can be fine-tuned by introducing various functional groups to the core structure.[1]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the behavior of these molecules.[1][3] These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic properties, offering insights that are often challenging to obtain through experimental means alone.[1] This guide details the application of these calculations, outlines relevant experimental procedures, and illustrates how theoretical insights can drive the drug design and development process.

Theoretical Calculations: Methodologies and Data Presentation

Quantum mechanical calculations provide a powerful means to predict the physicochemical properties and reactivity of 2H-pyran-2-one derivatives.

Computational Details

Density Functional Theory (DFT) is a widely used method for these calculations. A common approach involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The choice of basis set is crucial for obtaining accurate results, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being frequently employed.[4][5] Geometry optimizations are performed to find the minimum energy conformation of the molecule, and frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[4] Software packages such as Gaussian, Jaguar, and Spartan are commonly used for these computations.[3][4]

Key Calculated Properties and Data Presentation